N-Cyclopropyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide
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Overview
Description
N-Cyclopropyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide is a complex organic compound that features a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions, followed by functional group modifications to introduce the cyclopropyl and propionamide moieties .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions to form a dihydroquinoline derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
Major products formed from these reactions include oxidized quinoline derivatives, reduced dihydroquinoline compounds, and substituted quinoline analogs with various functional groups .
Scientific Research Applications
N-Cyclopropyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its quinoline core.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, it may interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline
- 1,4,4a,8a-tetrahydro-1-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-6-methyl-4-oxoquinoline-3-carboxylic acid
Uniqueness
N-Cyclopropyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group adds steric hindrance, potentially affecting its interaction with biological targets .
Properties
Molecular Formula |
C17H20N2O2 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
N-cyclopropyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
InChI |
InChI=1S/C17H20N2O2/c1-3-16(20)19(14-5-6-14)10-13-9-12-8-11(2)4-7-15(12)18-17(13)21/h4,7-9,14H,3,5-6,10H2,1-2H3,(H,18,21) |
InChI Key |
JTBKYBMWCOOPAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3CC3 |
Origin of Product |
United States |
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